molecular formula C6H10N2O B3346246 1-(ethoxymethyl)-1H-pyrazole CAS No. 116307-87-0

1-(ethoxymethyl)-1H-pyrazole

Cat. No. B3346246
M. Wt: 126.16 g/mol
InChI Key: BCLCTNFGMGONNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08541588B2

Procedure details

To a mixture of pyrazole (10 g, 0.150 mol) and potassium carbonate (22.3 g, 0.162 mol) in acetone (200.0 mL), cooled to 0° C. under nitrogen, was added chloromethyl ethyl ether (15.0 mL, 0.162 mol) via syringe over a period of 20 minutes. The reaction was stirred for 30 minutes at 0° C. and then for 2 hours at room temperature. The mixture was filtered, washing the solid with acetone (200.0 mL). The filtrate was carefully concentrated in vacuo (at 400 mbar). The crude material was purified by flash column chromatography eluting with pentane:diethylether (1:1, by volume) to afford the title compound as a colourless oil, 9.3 g, 50% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.C(=O)([O-])[O-].[K+].[K+].[CH2:12]([O:14][CH2:15]Cl)[CH3:13]>CC(C)=O>[CH2:12]([O:14][CH2:15][N:1]1[CH:5]=[CH:4][CH:3]=[N:2]1)[CH3:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
22.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)OCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 2 hours at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washing the solid with acetone (200.0 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was carefully concentrated in vacuo (at 400 mbar)
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with pentane:diethylether (1:1, by volume)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OCN1N=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.